2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine
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Overview
Description
2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine is a heterocyclic compound that incorporates both thieno[2,3-d]pyrimidine and pyrrolidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thieno[2,3-d]pyrimidine core is known for its diverse pharmacological properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives depending on the nucleophile employed.
Scientific Research Applications
2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and materials science due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects such as cancer cell apoptosis or reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different attached groups can exhibit varying pharmacological properties.
Uniqueness
2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine is unique due to its combination of the thieno[2,3-d]pyrimidine and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold in drug discovery and development .
Properties
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-8(12-4-1)6-15-10-9-3-5-16-11(9)14-7-13-10/h3,5,7-8,12H,1-2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPSBEGBDLLJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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